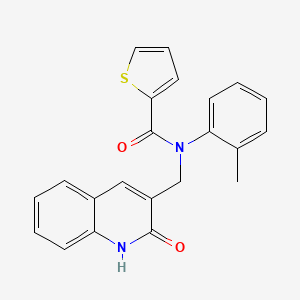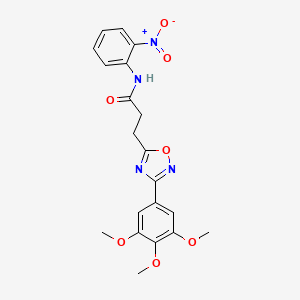
N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has been studied for its potential applications in scientific research. NTO is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The exact mechanism of action of N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor has been implicated in a variety of cellular processes, including calcium signaling, oxidative stress, and apoptosis. By modulating the activity of this receptor, this compound may have a range of effects on cellular function and signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the inhibition of calcium influx into cells, the modulation of ion channel function, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, including:
1. Further elucidation of the mechanism of action of this compound, including its effects on downstream signaling pathways and cellular processes.
2. Investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and cancer.
3. Development of more potent analogs of this compound that may have improved efficacy and specificity for the sigma-1 receptor.
4. Exploration of the potential applications of this compound in the development of new diagnostic tools for the detection of sigma-1 receptor activity in vivo.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for the sigma-1 receptor and its range of biochemical and physiological effects make it a promising candidate for further investigation in a variety of fields.
Méthodes De Synthèse
The synthesis of N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that begins with the preparation of 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-nitroaniline in the presence of a base to yield this compound.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In particular, this compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes, including ion channel regulation, protein trafficking, and cell survival.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7/c1-28-15-10-12(11-16(29-2)19(15)30-3)20-22-18(31-23-20)9-8-17(25)21-13-6-4-5-7-14(13)24(26)27/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOXNXWDWKWNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


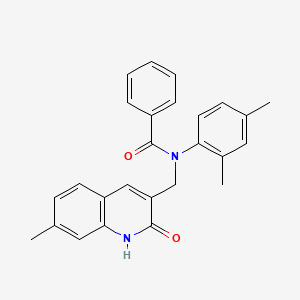
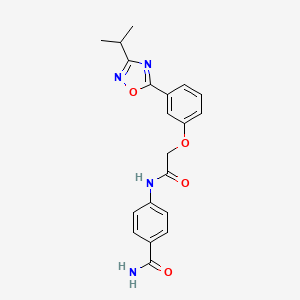

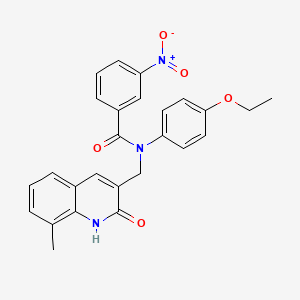

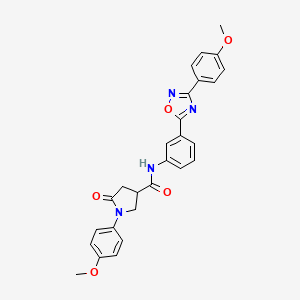
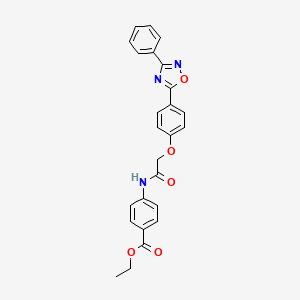


![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)

